An In-depth Technical Guide to 3-Bromobutyric Acid: Chemical Properties and Structure
An In-depth Technical Guide to 3-Bromobutyric Acid: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and reactivity of 3-bromobutyric acid. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document includes a detailed summary of its physicochemical properties, experimental protocols for its synthesis and handling, and a visualization of a key synthetic application.
Chemical Structure and Identifiers
3-Bromobutyric acid, also known as 3-bromobutanoic acid, is a halogenated carboxylic acid.[1] Its structure is characterized by a four-carbon butyric acid chain with a bromine atom substituted at the third carbon position (the β-position).[1][2] This substitution significantly influences the molecule's reactivity, particularly its utility in nucleophilic substitution reactions.[1]
| Identifier | Value |
| IUPAC Name | 3-bromobutanoic acid[2] |
| Synonyms | 3-Bromobutyric acid, β-Bromobutyric acid[1][3] |
| CAS Number | 2623-86-1[2][4][5] |
| Molecular Formula | C₄H₇BrO₂[1][2][4] |
| SMILES | CC(Br)CC(O)=O[1][6] |
| InChI | InChI=1S/C4H7BrO2/c1-3(5)2-4(6)7/h3H,2H2,1H3,(H,6,7)[1][4] |
| InChIKey | HAIUIAZIUDPZIE-UHFFFAOYSA-N[1][2][4] |
Physicochemical Properties
3-Bromobutyric acid is typically a clear, colorless to pale yellow liquid at room temperature with a pungent odor.[1][3] It is soluble in water and various organic solvents.[1] A summary of its key quantitative properties is presented below.
| Property | Value |
| Molecular Weight | 167.00 g/mol [2][7] |
| Melting Point | 44 °C[2] |
| Boiling Point | 110-111 °C at 9-10 Torr[2] |
| Density | 1.57 g/mL at 20 °C[2][8][9] |
| pKa (Predicted) | 3.97 ± 0.10[3] |
| LogP (Octanol/Water Partition Coefficient) | 1.244[7][10] |
| Topological Polar Surface Area | 37.3 Ų[11] |
Synthesis and Reactivity
Synthesis: 3-Bromobutyric acid can be synthesized via the bromination of butyric acid. This reaction is typically carried out using bromine in the presence of a catalyst like phosphorus or sulfuric acid at elevated temperatures.[2]
Reactivity: The presence of the bromine atom at the β-position makes 3-bromobutyric acid a versatile intermediate in organic synthesis.[1] It functions as an alkylating agent, where the bromine atom can be displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond.[2] This reactivity is central to its use as a precursor for various organic compounds.[2]
A notable reaction is its conversion to β-butyrolactone, a monomer used in the production of biodegradable plastics like D-poly-β-hydroxybutyrate.[2][3][8] It is also a key starting material for the synthesis of optically active β-lactones, which are important chiral building blocks in medicinal chemistry.[2][3][8]
Experimental Protocols
Synthesis of 4-Bromobutyric Acid from γ-Butyrolactone (Illustrative Protocol)
While not the synthesis for the 3-bromo isomer, the following protocol for the 4-bromo isomer illustrates a common synthetic strategy involving ring-opening, which can be adapted. This method involves the ring-opening of γ-butyrolactone with dry hydrogen bromide gas.
Materials:
-
γ-Butyrolactone
-
Dry hydrogen bromide gas
-
An organic solvent (e.g., n-hexane, toluene, or dichloromethane)[12]
-
Three-necked flask
-
Stirrer
-
Thermometer
Procedure:
-
In a 500 mL three-necked flask equipped with a stirrer and thermometer, add the raw material γ-butyrolactone (1 mole, 86 grams) and an appropriate organic solvent (e.g., 200 mL of n-hexane).[12]
-
Begin stirring the mixture and introduce dry hydrogen bromide gas (1.1 moles, 89 grams), while controlling the reaction temperature between 10 °C and 20 °C.[12]
-
After the addition of hydrogen bromide gas is complete, continue to stir the mixture for 2 hours at the same temperature.[12]
-
Cool the reaction mixture to 0-10 °C to facilitate the crystallization of the product.[12]
-
A large amount of crystal will generate. Filter the solid product to obtain the 4-bromobutyric acid.[12]
Safety and Handling
3-Bromobutyric acid is classified as a corrosive substance. It causes severe skin burns and eye damage (GHS Category 1B for skin corrosion and Category 1 for eye damage).[2][3][11]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or a face shield.[3][5]
-
Skin and Body Protection: Wear appropriate protective clothing.[3][5]
-
Respiratory Protection: Use only under a chemical fume hood.[13][14] Do not breathe dust, fume, gas, mist, vapors, or spray.[3][5]
Handling and Storage:
-
Wash hands and any exposed skin thoroughly after handling.[3][5][14]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[13][15]
-
Incompatible Materials: Strong oxidizing agents, bases.[13][15]
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[3][5][14]
-
If on Skin (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[3][5][14]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[5][15]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][5]
Analytical Methods: Infrared (IR) Spectroscopy
Infrared spectroscopy can be used to identify and characterize 3-bromobutyric acid. Key characteristic peaks would include a strong absorption from the carbonyl (C=O) stretch of the carboxylic acid at approximately 1700 cm⁻¹ and a C-Br stretch at around 600 cm⁻¹.[2] The NIST WebBook provides a gas-phase IR spectrum for this compound.[4]
Applications
3-Bromobutyric acid is a valuable intermediate in several industrial and research applications:
-
Polymer Synthesis: It is a precursor for β-butyrolactone, a monomer for the biodegradable polyester D-poly-β-hydroxybutyrate.[2][3][8]
-
Pharmaceuticals: It is used in the synthesis of optically active β-lactones, which are important chiral synthons in drug development.[2][3][8]
-
Catalysis: It has been used as a ligand for palladium nanocatalysts.[2]
-
Biochemical Research: It has been used to study the effect of halo acids on the activity of certain enzymes, such as aspartate aminotransferase.[3][8]
Visualization of a Key Synthetic Pathway
The following diagram illustrates the synthesis of β-butyrolactone from 3-bromobutyric acid, a key application of this compound.
Caption: Synthesis pathway of β-butyrolactone from 3-bromobutyric acid.
References
- 1. CAS 2623-86-1: 3-bromobutyric acid | CymitQuimica [cymitquimica.com]
- 2. 3-Bromobutyric acid | 2623-86-1 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 3-Bromobutyric acid [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. 3-bromobutanoic acid [stenutz.eu]
- 7. chemscene.com [chemscene.com]
- 8. 3-BROMOBUTYRIC ACID | 2623-86-1 [chemicalbook.com]
- 9. 3-BROMOBUTYRIC ACID One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 10. 3-bromobutyric acid (CAS 2623-86-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 3-Bromobutanoic acid | C4H7BrO2 | CID 102860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. CN1760167A - Method for producing bromo butyric acid - Google Patents [patents.google.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. tcichemicals.com [tcichemicals.com]
